

Cys-mc-MMAE Payload: A Technical Guide to Characteristics and Potency

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Compound of Interest

Compound Name: Cys-mc-MMAE

Cat. No.: B12385306

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The **Cys-mc-MMAE** drug-linker represents a pivotal component in the design of modern Antibody-Drug Conjugates (ADCs), offering a potent cytotoxic payload delivered with high precision to targeted cancer cells. This technical guide provides an in-depth analysis of its core characteristics, potency across various cancer types, and the detailed experimental protocols used for its evaluation.

Core Characteristics of Cys-mc-MMAE

The **Cys-mc-MMAE** system is a carefully engineered conjugate comprising three distinct parts: a cysteine residue for antibody attachment, a stable yet cleavable maleimidocaproyl (mc) linker, and the highly potent antimitotic agent, monomethyl auristatin E (MMAE).

- **Cysteine (Cys) Conjugation:** The linker utilizes the thiol group of a cysteine residue on the antibody for a stable covalent bond. This site-specific conjugation allows for the production of homogeneous ADCs with a defined drug-to-antibody ratio (DAR).
- **Maleimidocaproyl (mc) Linker:** This linker provides a stable connection between the antibody and the MMAE payload in systemic circulation, minimizing premature drug release and off-target toxicity. Upon internalization of the ADC into the target cell and trafficking to the lysosome, the linker is designed to be cleaved by lysosomal proteases like Cathepsin B[1][2].

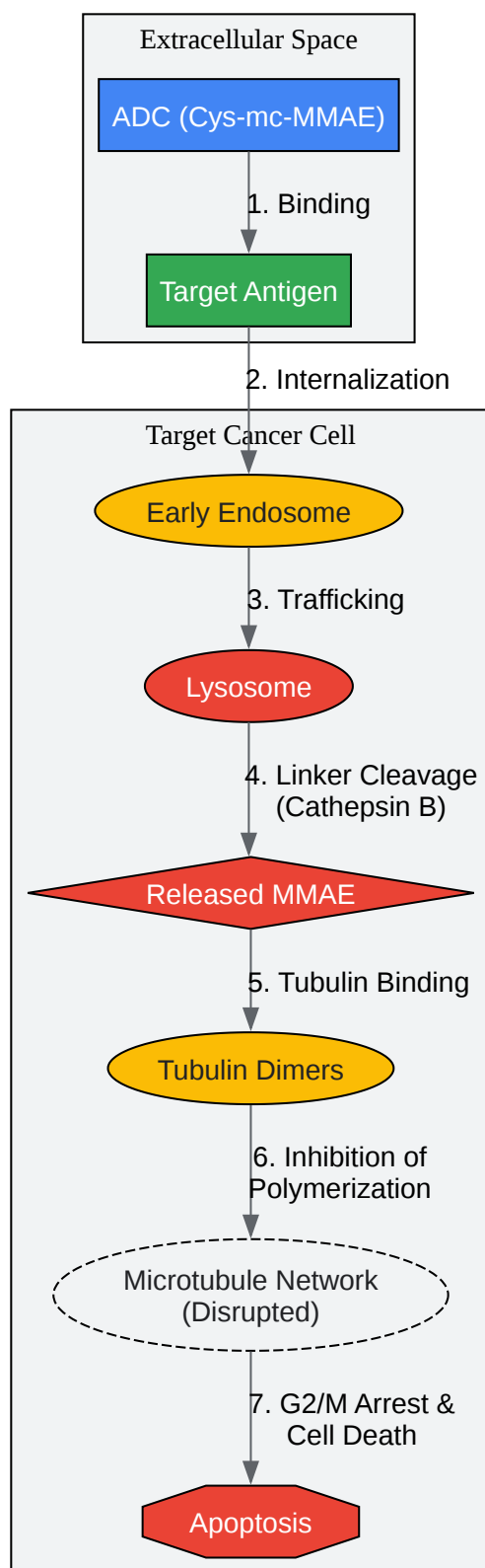
- Monomethyl Auristatin E (MMAE) Payload: MMAE is a synthetic and exceptionally potent analog of the natural product dolastatin 10[1][3]. Its mechanism of action involves the inhibition of tubulin polymerization, a critical process for microtubule formation. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately triggers programmed cell death (apoptosis)[1][4][5].

Bystander Effect

A key feature of ADCs utilizing a cleavable linker and a membrane-permeable payload like MMAE is the bystander effect. Once the ADC is internalized by an antigen-positive target cell and MMAE is released, the payload can diffuse across the cell membrane and kill neighboring, antigen-negative tumor cells[6][7][8]. This is particularly advantageous in treating heterogeneous tumors where antigen expression can be varied.

Mechanism of Action and Signaling Pathway

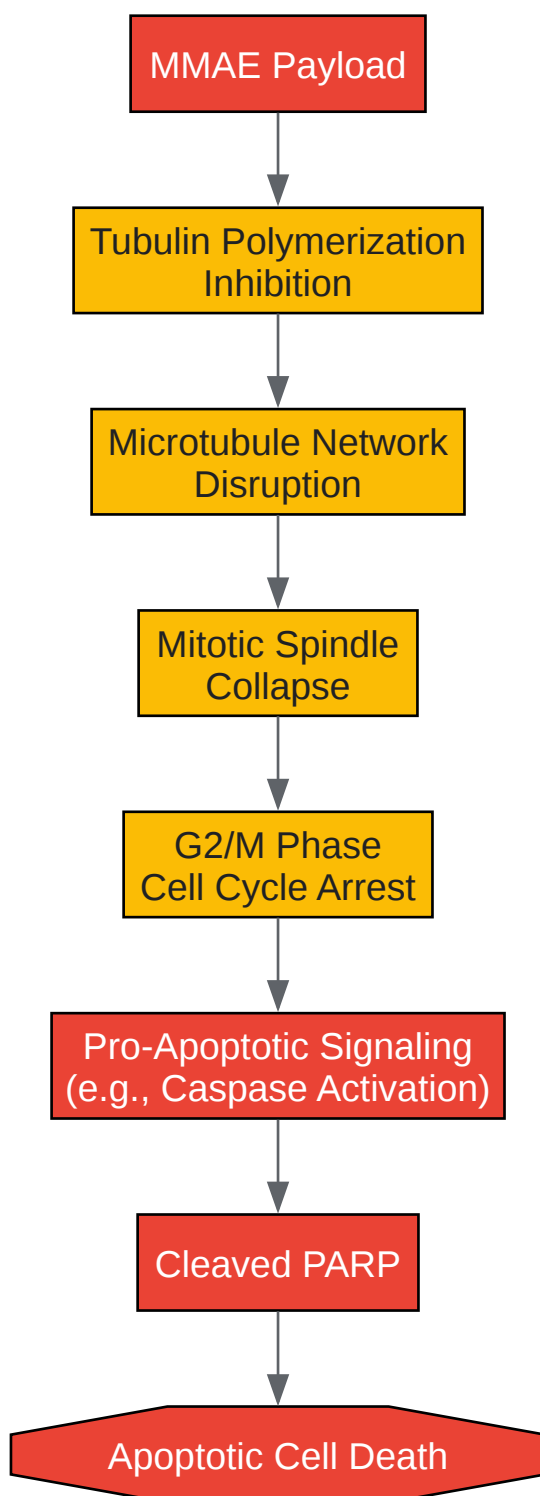
The cytotoxic effect of **Cys-mc-MMAE** is initiated upon binding of the ADC to its target antigen on the cancer cell surface. The entire ADC-antigen complex is then internalized, typically via receptor-mediated endocytosis.

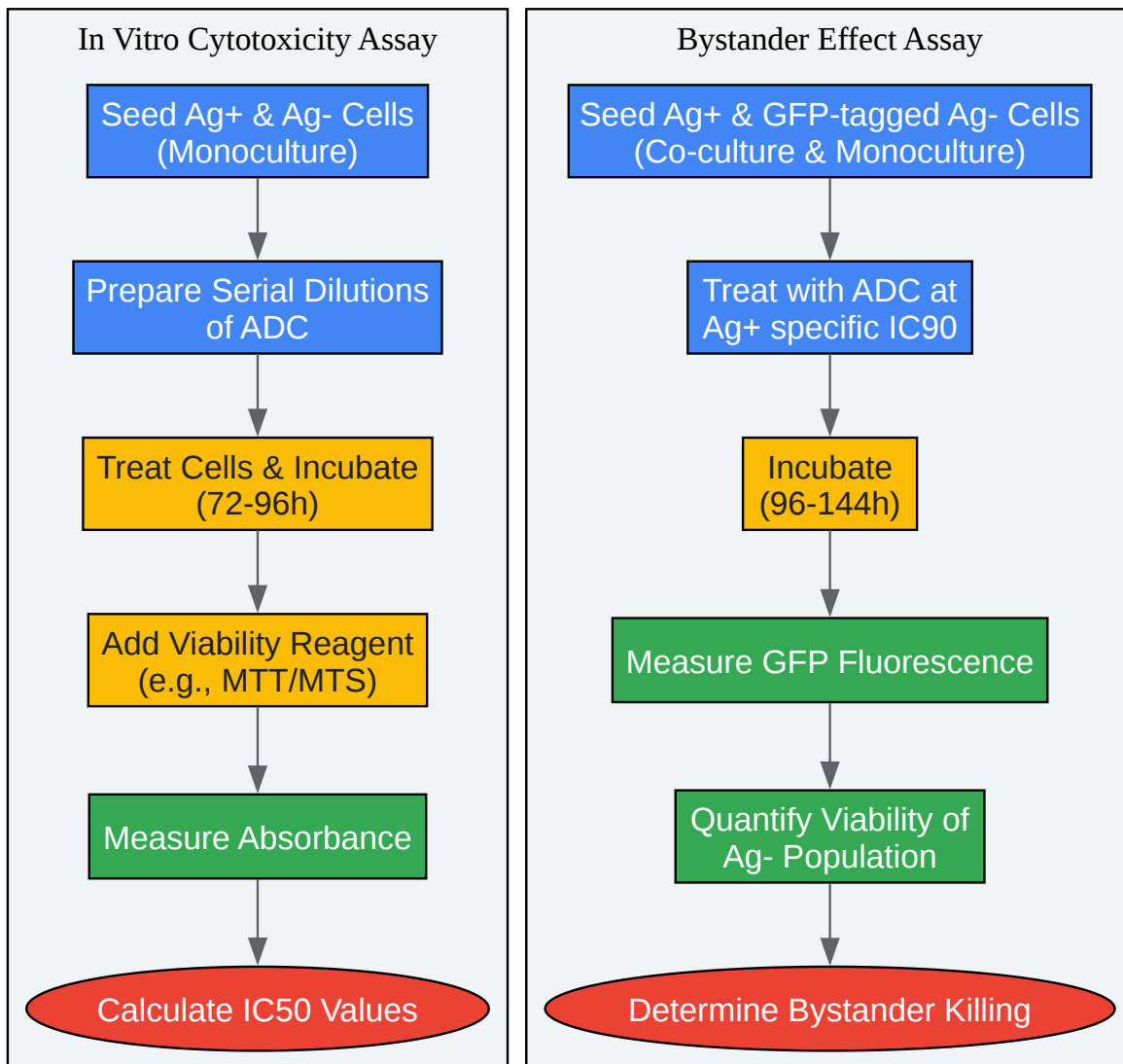


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ADC Mechanism of Action Pathway

Following internalization, the ADC is trafficked to the lysosome, where the acidic environment and presence of proteases cleave the 'mc' linker, releasing the active MMAE payload into the cytoplasm. The free MMAE then binds to tubulin, preventing the formation of the mitotic spindle, which is essential for cell division. This disruption triggers a cascade of signaling events leading to apoptosis.





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